(4-(Chlorosulfonyl)phenyl)methylene diacetate

Übersicht

Beschreibung

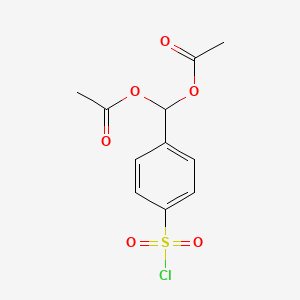

(4-(Chlorosulfonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C11H11ClO6S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a methylene diacetate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Chlorosulfonyl)phenyl)methylene diacetate typically involves the reaction of 4-chlorosulfonylbenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general procedure involves dissolving 4-chlorosulfonylbenzaldehyde in dichloromethane, followed by the addition of triethylamine and butylamine at 0°C. The mixture is then stirred at room temperature for 30 minutes, quenched with water, and extracted with dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Chlorosulfonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or sulfonic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like butylamine or ethanol are used under basic conditions with triethylamine as a catalyst.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and sulfonate esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Research indicates that (4-(Chlorosulfonyl)phenyl)methylene diacetate may exhibit therapeutic effects in various areas:

- Cancer Treatment : The compound has been identified as an intermediate in the synthesis of compounds targeting prostaglandin-mediated proliferation disorders. It shows promise in treating conditions such as diabetic retinopathy and tumor angiogenesis .

- Neurodegenerative Diseases : Studies suggest that derivatives of this compound may have applications in treating neurodegenerative diseases, including Alzheimer's and Parkinson's disease, by modulating signaling pathways involved in cell survival and apoptosis .

- Gastrointestinal Disorders : Its potential use in treating motility-related disorders has been noted, indicating a broader application in gastrointestinal health .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials with unique properties. Its reactivity allows it to participate in various polymerization reactions, leading to the development of new polymers with enhanced thermal stability and mechanical strength.

Comparison with Related Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenylmethyl acetate | Chlorophenyl group with an acetate | Simpler structure; lacks sulfonyl functionality |

| 4-(Chlorosulfonyl)phenol | Hydroxyl group instead of methylene diacetate | Different reactivity due to hydroxyl |

| 3-Hydroxy-2,2-dimethylpropionic acid methyl ester | Contains a hydroxymethyl group | Known for potent histone deacetylase inhibition |

| 4-Chlorobenzenesulfonamide | Sulfonamide functionality | Primarily used in pharmaceuticals |

The combination of both chlorosulfonyl and acetate functionalities in this compound provides diverse pathways for chemical reactivity, distinguishing it from its analogs.

Synthetic Routes

Several synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of starting materials containing chlorosulfonyl groups with various acetic acid derivatives under controlled conditions to yield the desired product.

Case Study 1: Cancer Research

In a study examining the efficacy of sulfonamide derivatives in cancer treatment, this compound was highlighted as a key intermediate for synthesizing compounds that inhibit tumor growth through modulation of angiogenesis pathways .

Case Study 2: Neurodegenerative Disease Models

Research involving animal models of Alzheimer's disease demonstrated that derivatives of this compound could improve cognitive function by reducing neuroinflammation and promoting neuronal survival through antioxidant mechanisms .

Wirkmechanismus

The mechanism of action of (4-(Chlorosulfonyl)phenyl)methylene diacetate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate binding and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(Chlorosulfonyl)phenyl)methanol

- (4-(Chlorosulfonyl)phenyl)acetic acid

- (4-(Chlorosulfonyl)phenyl)ethyl acetate

Uniqueness

(4-(Chlorosulfonyl)phenyl)methylene diacetate is unique due to its methylene diacetate moiety, which provides additional reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in organic synthesis and industrial processes .

Biologische Aktivität

(4-(Chlorosulfonyl)phenyl)methylene diacetate is a synthetic organic compound with notable biological activity, particularly due to its chlorosulfonyl group. This article explores its biochemical properties, mechanisms of action, and biological effects based on diverse research findings.

The compound is characterized by its chlorosulfonyl group, which enhances its reactivity with nucleophiles. This structural feature is pivotal in its biological activity, allowing it to form covalent bonds with various biomolecules, thereby modulating their functions.

The primary mechanism of action involves the interaction of the chlorosulfonyl group with nucleophilic sites on enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit specific kinases, altering phosphorylation states and impacting cellular signaling pathways.

- Antioxidant Activity : It exhibits properties that scavenge reactive oxygen species (ROS), providing a protective effect against oxidative stress .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, crucial for cell proliferation and apoptosis.

- Gene Expression : The compound alters the expression of genes involved in stress responses and metabolic regulation .

Dosage Effects

The biological activity varies significantly with dosage:

- Low Doses : Can enhance antioxidant defenses and improve metabolic functions.

- High Doses : May induce toxicity, leading to oxidative stress and cellular damage. A specific dosage range is necessary to achieve therapeutic effects without adverse outcomes .

Study 1: Antioxidant Activity

A study demonstrated that at low concentrations, this compound significantly increased the activity of superoxide dismutase and catalase in cultured cells, suggesting a potent antioxidant effect.

Study 2: Cytotoxicity Assessment

In a toxicity assessment using HeLa cells, the compound exhibited cytotoxic effects at concentrations above 50 µM. Cell viability decreased significantly, indicating potential risks associated with high doses .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Dosage Range for Efficacy | Toxicity Observed |

|---|---|---|---|

| This compound | Antioxidant, Enzyme Inhibitor | Low (<50 µM) for benefits; High (>50 µM) for toxicity | Yes |

| 4-Chloromethylbiphenyl | Mutagenic in assays | Not specified | Yes |

| Benzyl Chloride | Moderate biological activity | Not specified | Yes |

Metabolic Pathways

The compound is metabolized primarily by cytochrome P450 enzymes, resulting in various metabolites that may exhibit different biological activities. Understanding these metabolic pathways is crucial for assessing both therapeutic potential and safety .

Eigenschaften

IUPAC Name |

[acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXCHHLNVLPPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474388 | |

| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69232-47-9 | |

| Record name | [4-(Chlorosulfonyl)phenyl]methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.